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Executive Summary
Niflumic acid (NFA), a member of the fenamate class of non-steroidal anti-inflammatory drugs

(NSAIDs), is primarily known for its inhibitory action on cyclooxygenase (COX) enzymes.[1][2]

However, its pharmacological profile extends significantly beyond prostaglandin synthesis

inhibition. NFA is a potent and widely utilized modulator of various ion channels, making it a

critical tool for studying cellular excitability and signaling. Its most prominent effects are on

chloride conductances, but it also directly and indirectly influences multiple components of the

intracellular calcium ([Ca²⁺]i) signaling machinery. This guide provides an in-depth analysis of

NFA's mechanisms of action on key calcium signaling pathways, presents quantitative data on

its potency, details relevant experimental protocols, and visualizes the complex interactions

involved.

Primary Target: Calcium-Activated Chloride
Channels (CaCCs)
The most well-characterized effect of niflumic acid on ion channels is its potent blockade of

Calcium-Activated Chloride Channels (CaCCs).[2][3] The discovery that the transmembrane

protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), constitutes the molecular identity

of many CaCCs has allowed for more precise characterization of this interaction.[4][5][6]
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Mechanism of Action
Niflumic acid acts as a direct, reversible blocker of CaCCs.[7] Studies suggest it interacts with

the channel pore, thereby inhibiting chloride ion flux.[7] This blockade reduces the cell's ability

to depolarize in response to an increase in intracellular calcium, a critical feedback mechanism

in many cell types, including smooth muscle and epithelial cells. The voltage dependency of the

block can vary by tissue and channel composition. For instance, in rabbit portal vein smooth

muscle, the inhibition is more potent at positive potentials, whereas in HEK293 cells expressing

TMEM16A, the block is largely voltage-independent.[5][8]

Quantitative Data: NFA Potency on CaCCs
The inhibitory potency of niflumic acid on CaCCs has been quantified across various

experimental systems.

Target/System Cell Type Potency (IC₅₀ / Kᵢ)
Voltage-
Dependent?

TMEM16A/ANO1 HEK293 12 µM[4]
Less efficacious at

negative potentials

TMEM16A/ANO1 HEK293 18-20 µM[5] No (-40 to +40 mV)[5]

Endogenous CaCC
Rabbit Portal Vein

Smooth Muscle

1.1 µM (+50 mV), 2.3

µM (-50 mV)[8]
Yes[8]

Endogenous CaCC Xenopus Oocytes 17 µM (apparent Kᵢ)[7]
No effect on I-V curve

shape[7]
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Niflumic acid directly blocks the TMEM16A channel.

Modulation of Intracellular Calcium Stores
Niflumic acid's influence on [Ca²⁺]i extends beyond the plasma membrane. It directly

modulates key channels on intracellular organelles, including the sarcoplasmic/endoplasmic

reticulum (SR/ER) and mitochondria, leading to the release of stored calcium.

Mechanism of Action
Ryanodine Receptors (RyRs): In skeletal muscle, NFA exhibits a complex, concentration-

dependent effect on RyRs. At low micromolar concentrations (~10 µM), it can increase the

channel's mean open probability, thereby promoting Ca²⁺ release.[9][10] Conversely, at

higher concentrations (~100 µM), it becomes inhibitory.[9][10] This dual action suggests

multiple binding or modulatory sites on the RyR complex.

Sarcoplasmic Reticulum (SR) and Mitochondria: In various cell types, such as pulmonary

artery smooth muscle and skeletal muscle fibers, NFA has been shown to induce Ca²⁺

release from intracellular stores independent of its other actions.[11][12] This effect has been

attributed to Ca²⁺ efflux from both the SR and mitochondria, indicating a broader disruption

of intracellular calcium homeostasis.[1][11][13] In some cases, this Ca²⁺ release can

subsequently activate Ca²⁺-dependent protein kinase C (PKC), which can indirectly

modulate other channels.[1][13]
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Quantitative Data: NFA Effects on Ca²⁺ Stores
Target/Effect Cell Type Effective Concentration

Ryanodine Receptor (RyR)

Activation
Frog Skeletal Muscle ~10 µM[9][10]

Ryanodine Receptor (RyR)

Inhibition
Frog Skeletal Muscle ~100 µM[9][10]

[Ca²⁺]i Increase (Mitochondrial

Efflux)
Rat Skeletal Muscle EC₅₀ ≈ 100 µM[1]

Ca²⁺ Release from SR Store
Rat Pulmonary Artery Smooth

Muscle

Significant increase at 50

µM[11]
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NFA induces Ca²⁺ release from SR and mitochondria.

Effects on Other Channels in Calcium Homeostasis
NFA's activity profile includes several other ion channels that are either directly permeable to

calcium or regulate the driving force for calcium entry.

Summary of Effects
T-type Voltage-Gated Ca²⁺ Channels (VGCCs): NFA blocks T-type calcium channels, which

are crucial for regulating excitability and calcium entry in various cells, including neurons and

spermatogenic cells.[14][15] The blockade is more potent for Caᵥ3.1 and Caᵥ3.3 isoforms

compared to Caᵥ3.2.[14]

Store-Operated Calcium Entry (SOCE): In some cancer cell lines, NFA has been found to

inhibit SOCE, the process by which the depletion of ER calcium stores triggers Ca²⁺ influx

across the plasma membrane.[16]

Ca²⁺-Activated K⁺ Channels (KCa): Paradoxically, while blocking Ca²⁺-activated chloride

channels, NFA can activate certain Ca²⁺-activated potassium channels (e.g., BKCa

channels).[17] This is not a direct effect but is secondary to the NFA-induced rise in localized

[Ca²⁺]i near the plasma membrane, which then activates these potassium channels, leading

to hyperpolarization.[17]

Quantitative Data: Miscellaneous Targets
Target/System Cell Type Potency (IC₅₀)

T-type Ca²⁺ Channels Mouse Spermatogenic Cells 73.5 µM[14][15]

Store-Operated Ca²⁺ Channels Human K562 Cells
Inhibition observed at 100-300

µM[16]

CLC-1 Chloride Channel Rat Skeletal Muscle 42 µM[1][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1678859?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678859?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the
CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

3. medchemexpress.com [medchemexpress.com]

4. Pharmacological characterization of TMEM16A currents - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One
[journals.plos.org]

6. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels - PMC
[pmc.ncbi.nlm.nih.gov]

7. Niflumic and flufenamic acids are potent reversible blockers of Ca2(+)-activated Cl-
channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and
potassium currents in smooth muscle cells from rabbit portal vein - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. journals.physiology.org [journals.physiology.org]

10. Modulation of frog skeletal muscle Ca2+ release channel gating by anion channel
blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

11. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat
pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

12. The Cl(-) channel blocker niflumic acid releases Ca(2+) from an intracellular store in rat
pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the
CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Niflumic acid blocks native and recombinant T-type channels - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. NIFLUMIC ACID BLOCKS NATIVE AND RECOMBINANT T-TYPE CHANNELS - PMC
[pmc.ncbi.nlm.nih.gov]

16. Niflumic acid affects store-operated Ca(2+)-permeable (SOC) and Ca (2+)-dependent K
(+) and Cl (-) ion channels and induces apoptosis in K562 cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2042903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2042903/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-niflumic-acid
https://www.medchemexpress.com/niflumic-acid.html
https://pubmed.ncbi.nlm.nih.gov/24642630/
https://pubmed.ncbi.nlm.nih.gov/24642630/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0086734
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0086734
https://pmc.ncbi.nlm.nih.gov/articles/PMC3906059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3906059/
https://pubmed.ncbi.nlm.nih.gov/1692608/
https://pubmed.ncbi.nlm.nih.gov/1692608/
https://pubmed.ncbi.nlm.nih.gov/7921628/
https://pubmed.ncbi.nlm.nih.gov/7921628/
https://pubmed.ncbi.nlm.nih.gov/7921628/
https://journals.physiology.org/doi/full/10.1152/ajpcell.1997.273.5.C1588
https://pubmed.ncbi.nlm.nih.gov/8843711/
https://pubmed.ncbi.nlm.nih.gov/8843711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574157/
https://pubmed.ncbi.nlm.nih.gov/14623766/
https://pubmed.ncbi.nlm.nih.gov/14623766/
https://pubmed.ncbi.nlm.nih.gov/17128287/
https://pubmed.ncbi.nlm.nih.gov/17128287/
https://pubmed.ncbi.nlm.nih.gov/21898399/
https://pubmed.ncbi.nlm.nih.gov/21898399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146346/
https://pubmed.ncbi.nlm.nih.gov/24858951/
https://pubmed.ncbi.nlm.nih.gov/24858951/
https://pubmed.ncbi.nlm.nih.gov/24858951/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Niflumic acid hyperpolarizes smooth muscle cells via calcium-activated potassium
channel in spiral modiolar artery of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to Niflumic Acid's Impact on
Intracellular Calcium Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678859#niflumic-acid-s-effect-on-intracellular-
calcium-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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